molecular formula C16H12ClN3O2 B3014283 N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899981-02-3

N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B3014283
M. Wt: 313.74
InChI Key: GASXQJZDLVIHQD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that falls within the class of 1,8-naphthyridine derivatives. These compounds have been the subject of various studies due to their interesting pharmacological properties, including anti-inflammatory, antihypertensive, and antitumor activities. The compound of interest, while not explicitly synthesized in the provided papers, is closely related to the derivatives discussed therein, which have been synthesized and characterized for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been reported, where various aryl substituents including 2-chlorophenyl were used. These compounds were characterized using techniques such as IR spectroscopy and 1H-NMR spectroscopy, and one derivative was further analyzed by single crystal X-ray diffraction . Additionally, the synthesis of N,N-dialkyl-1,8-naphthyridine-3-carboxamides involved the treatment of 2-aminonicotinic acid with ethyl N,N-dialkylmalonamate and phosphorus oxychloride, followed by reactions with primary amines to yield various isomeric compounds . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a triclinic space group with a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These structural insights are valuable for understanding the conformation and potential reactivity of the target compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridine derivatives are complex and involve multiple steps, including cyclocondensation and treatment with phosphorus oxychloride . The reactivity of these compounds can be influenced by the substituents on the naphthyridine ring, as seen in the synthesis of various isomeric compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are closely related to their molecular structure. The presence of substituents such as chloro groups and alkylamino groups can significantly affect properties like solubility, melting point, and biological activity. For example, some derivatives have shown potent gastric antisecretory properties and antiproliferative properties against cancer cells . The specific properties of N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would need to be determined experimentally, but the related literature provides a basis for predicting its behavior.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has been conducted on the synthesis and antibacterial activity of naphthyridine derivatives, including structures similar to N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. These compounds have been evaluated for their potential as antibacterial agents, showcasing the significance of naphthyridine derivatives in the development of new antibiotics (Egawa et al., 1984).

Chemical Characterization and Crystal Structure

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been explored, providing insights into the chemical and structural aspects of related compounds. These studies offer foundational knowledge for understanding the chemical behavior and potential applications of N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Özer et al., 2009).

Antagonistic Activity and Effects on Bladder Functions

Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives, including those with structures similar to the compound , has shown potential as orally active tachykinin NK(1) receptor antagonists. These findings are important for understanding the therapeutic potential of naphthyridine derivatives in treating bladder function disorders (Natsugari et al., 1999).

Novel Synthesis Methods

Studies have also focused on developing novel synthesis methods for naphthyridine derivatives, enabling the creation of a variety of compounds with potential biological activities. These methodologies are crucial for expanding the scope of naphthyridine-based research and its applications in various fields (Kobayashi et al., 2009).

Safety And Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis. Researchers might also investigate its biological activity, toxicity, and environmental impact .

properties

IUPAC Name

N-(2-chlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-20-14-10(5-4-8-18-14)9-11(16(20)22)15(21)19-13-7-3-2-6-12(13)17/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASXQJZDLVIHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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